molecular formula C22H17N5O2 B11985662 N'-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

N'-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11985662
M. Wt: 383.4 g/mol
InChI Key: XRSGSXWHYTTXFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and an appropriate indole derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N’-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of N’-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide lies in its specific indole-based structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[[3-(2-benzoylhydrazinyl)-1H-indol-2-yl]imino]benzamide

InChI

InChI=1S/C22H17N5O2/c28-21(15-9-3-1-4-10-15)26-24-19-17-13-7-8-14-18(17)23-20(19)25-27-22(29)16-11-5-2-6-12-16/h1-14,23-24H,(H,26,28)

InChI Key

XRSGSXWHYTTXFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C(NC3=CC=CC=C32)N=NC(=O)C4=CC=CC=C4

Origin of Product

United States

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